Cas no 2172023-81-1 (1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoethyl}-1H-imidazole-4-carboxylic acid)

1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoethyl}-1H-imidazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoethyl}-1H-imidazole-4-carboxylic acid
- 1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]ethyl}-1H-imidazole-4-carboxylic acid
- 2172023-81-1
- EN300-1488409
-
- Inchi: 1S/C23H22N4O5/c28-21(24-9-10-27-12-20(22(29)30)26-14-27)11-25-23(31)32-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,12,14,19H,9-11,13H2,(H,24,28)(H,25,31)(H,29,30)
- InChI Key: RZAIOHWEUGKJEV-UHFFFAOYSA-N
- SMILES: O(C(NCC(NCCN1C=NC(C(=O)O)=C1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 434.15901982g/mol
- Monoisotopic Mass: 434.15901982g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 9
- Complexity: 667
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 123Ų
1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoethyl}-1H-imidazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1488409-500mg |
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]ethyl}-1H-imidazole-4-carboxylic acid |
2172023-81-1 | 500mg |
$877.0 | 2023-09-28 | ||
Enamine | EN300-1488409-10000mg |
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]ethyl}-1H-imidazole-4-carboxylic acid |
2172023-81-1 | 10000mg |
$3929.0 | 2023-09-28 | ||
Enamine | EN300-1488409-1.0g |
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]ethyl}-1H-imidazole-4-carboxylic acid |
2172023-81-1 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1488409-2500mg |
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]ethyl}-1H-imidazole-4-carboxylic acid |
2172023-81-1 | 2500mg |
$1791.0 | 2023-09-28 | ||
Enamine | EN300-1488409-100mg |
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]ethyl}-1H-imidazole-4-carboxylic acid |
2172023-81-1 | 100mg |
$804.0 | 2023-09-28 | ||
Enamine | EN300-1488409-250mg |
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]ethyl}-1H-imidazole-4-carboxylic acid |
2172023-81-1 | 250mg |
$840.0 | 2023-09-28 | ||
Enamine | EN300-1488409-5000mg |
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]ethyl}-1H-imidazole-4-carboxylic acid |
2172023-81-1 | 5000mg |
$2650.0 | 2023-09-28 | ||
Enamine | EN300-1488409-50mg |
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]ethyl}-1H-imidazole-4-carboxylic acid |
2172023-81-1 | 50mg |
$768.0 | 2023-09-28 | ||
Enamine | EN300-1488409-1000mg |
1-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]ethyl}-1H-imidazole-4-carboxylic acid |
2172023-81-1 | 1000mg |
$914.0 | 2023-09-28 |
1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoethyl}-1H-imidazole-4-carboxylic acid Related Literature
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
Additional information on 1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoethyl}-1H-imidazole-4-carboxylic acid
Recent Advances in the Study of 1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoethyl}-1H-imidazole-4-carboxylic acid (CAS: 2172023-81-1)
The compound 1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoethyl}-1H-imidazole-4-carboxylic acid (CAS: 2172023-81-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, is being explored for its potential applications in drug development, particularly in the synthesis of peptide-based therapeutics and as a building block in combinatorial chemistry.
Recent studies have focused on the synthesis and optimization of this compound, leveraging its Fmoc-protected amino group and carboxylic acid functionality. Researchers have reported improved yields and purity through novel synthetic routes, which involve solid-phase peptide synthesis (SPPS) techniques. These advancements are critical for scaling up production and ensuring reproducibility in preclinical studies.
In addition to its synthetic utility, the compound has shown promise in biological applications. Preliminary in vitro studies suggest that derivatives of 1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoethyl}-1H-imidazole-4-carboxylic acid exhibit moderate inhibitory activity against certain enzymes involved in inflammatory pathways. This finding opens new avenues for the development of anti-inflammatory agents, although further mechanistic studies are required to validate these observations.
The stability and reactivity of this compound under physiological conditions have also been investigated. Recent data indicate that the Fmoc group provides sufficient protection during synthesis, while the imidazole moiety contributes to the molecule's solubility and bioavailability. These properties make it a versatile intermediate for the design of more complex pharmacophores.
Looking ahead, researchers are exploring the potential of this compound in targeted drug delivery systems. Its ability to conjugate with various biomolecules, such as antibodies or peptides, could enhance the specificity and efficacy of therapeutic agents. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoethyl}-1H-imidazole-4-carboxylic acid (CAS: 2172023-81-1) represents a promising candidate in the toolkit of medicinal chemists. Its multifaceted applications, from synthetic chemistry to drug discovery, underscore its importance in advancing the field of chemical biology. Future research will likely focus on optimizing its properties and expanding its therapeutic potential.
2172023-81-1 (1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoethyl}-1H-imidazole-4-carboxylic acid) Related Products
- 2609740-98-7(2-[(3R)-5,5-Dimethylpyrrolidin-3-YL]ethanol)
- 1270493-51-0(2,2,2-TRIFLUORO-1-(3,4,5-TRIMETHOXYPHENYL)ETHAN-1-AMINE)
- 1040658-19-2(N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 946326-44-9(2-methyl-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzamide)
- 2172127-88-5(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanoylpiperidine-3-carboxylic acid)
- 1101843-02-0(Methyl Jasmonate (90%))
- 1355180-45-8(4-Methyl-6-thioxo-1,6-dihydro-pyridine-3-carboxylic acid)
- 17573-32-9(9-Methoxybenzoapyrene)
- 1804379-17-6(Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1491811-29-0(Methyl 4-(aminomethyl)piperidine-4-carboxylate)




